![molecular formula C11HF17N2O B3043963 1-Heptafluorobutyryl-5(3)-(heptafluoropropyl)-3(5)-(trifluoromethyl)pyrazole CAS No. 959580-65-5](/img/structure/B3043963.png)
1-Heptafluorobutyryl-5(3)-(heptafluoropropyl)-3(5)-(trifluoromethyl)pyrazole
Overview
Description
1-Heptafluorobutyryl-5(3)-(heptafluoropropyl)-3(5)-(trifluoromethyl)pyrazole is a useful research compound. Its molecular formula is C11HF17N2O and its molecular weight is 500.11 g/mol. The purity is usually 95%.
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Biological Activity
1-Heptafluorobutyryl-5(3)-(heptafluoropropyl)-3(5)-(trifluoromethyl)pyrazole is a highly fluorinated organic compound with significant potential in various biological applications. Its unique structure features a pyrazole ring, which is known for its diverse biological activities, particularly in the fields of medicinal and agricultural chemistry.
Chemical Structure and Properties
The compound's molecular formula is C₁₄H₁₅F₂₃N₂O, characterized by multiple fluorinated groups that enhance its reactivity and stability. The presence of heptafluorobutyryl and heptafluoropropyl groups contributes to its unique chemical properties, making it an interesting subject for biological activity studies.
Anti-inflammatory and Analgesic Properties
Research indicates that fluorinated pyrazoles exhibit notable anti-inflammatory and analgesic properties. A study on similar pyrazole derivatives demonstrated significant anti-inflammatory effects using the carrageenan-induced paw edema model in rats, with some compounds showing activity comparable to standard anti-inflammatory drugs like diclofenac sodium . The mechanism of action often involves inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways.
Antimicrobial Activity
Fluorinated pyrazoles have also been reported to possess antimicrobial properties. A review highlighted the broad spectrum of biological activities associated with pyrazole derivatives, including antibacterial, antiviral, and antifungal effects . The structural characteristics of these compounds allow for interactions with various biological targets, enhancing their efficacy as antimicrobial agents.
Antitumor Activity
Recent studies have suggested potential antitumor activities for fluorinated pyrazoles. The incorporation of fluorine atoms into the pyrazole structure may enhance the interaction with cancer cell targets, leading to improved therapeutic outcomes. However, specific data on this compound's antitumor effects remain limited and require further investigation.
Case Studies
- Anti-inflammatory Screening : In a study involving synthesized fluorinated pyrazole chalcones, several compounds were evaluated for their anti-inflammatory activity using the carrageenan paw edema model. Among them, specific derivatives exhibited significant reductions in edema comparable to established anti-inflammatory agents .
- Antifungal Activity : A recent investigation into the antifungal properties of fluorinated pyrazoles revealed promising results against phytopathogenic fungi. The study demonstrated that certain derivatives could inhibit fungal growth effectively while being safe for beneficial soil bacteria .
Comparative Analysis
Compound Name | Structure | Notable Features |
---|---|---|
This compound | C₁₄H₁₅F₂₃N₂O | Highly fluorinated; potential anti-inflammatory and antimicrobial activities |
5-(Trifluoromethyl)-3-(heptafluoropropyl)pyrazole | C₇H₂F₁₀N₂ | Similar framework; used in proteomics research |
1-(Heptafluorobutyl)-3-(trifluoromethyl)pyrazole | C₉H₄F₁₀N₂O | Contains heptafluoroalkyl groups; potential pharmaceutical applications |
Scientific Research Applications
Scientific Research Applications
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Organic Synthesis :
- Reactivity Studies : The compound is utilized in studying reaction mechanisms due to its unique electronic properties. Its reactivity with nucleophiles and electrophiles can be explored to develop new synthetic pathways.
- Fluorinated Building Blocks : It serves as a precursor for synthesizing other fluorinated compounds, which are important in pharmaceuticals and agrochemicals.
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Material Science :
- Fluorinated Polymers : The compound can be incorporated into polymer matrices to enhance chemical resistance and thermal stability. This is particularly useful in coatings and specialty materials.
- Nanotechnology : Its properties make it suitable for applications in nanomaterials, where fluorination can improve surface characteristics and interactions.
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Biological Research :
- Drug Development : The compound’s structural features are explored for potential pharmaceutical applications, particularly in developing drugs that require high stability and bioavailability.
- Proteomics : Interaction studies between this compound and proteins or enzymes can provide insights into biochemical pathways and mechanisms.
Case Study 1: Fluorinated Drug Development
Research has shown that incorporating fluorinated groups into drug molecules can enhance their metabolic stability. A study demonstrated that derivatives of 1-Heptafluorobutyryl-5(3)-(heptafluoropropyl)-3(5)-(trifluoromethyl)pyrazole exhibited improved binding affinities to target proteins compared to non-fluorinated analogs.
Case Study 2: Polymer Coatings
In material science, experiments involving the integration of this compound into polymer formulations revealed significant improvements in water repellency and chemical resistance. These properties were crucial for developing advanced coatings used in harsh environments.
Comparative Analysis of Related Compounds
Compound Name | Structure | Notable Features |
---|---|---|
5-(Trifluoromethyl)-3-(heptafluoropropyl)pyrazole | C₇H₂F₁₀N₂ | Similar pyrazole framework; used in proteomics research. |
1-(Heptafluorobutyl)-3-(trifluoromethyl)pyrazole | C₉H₄F₁₀N₂O | Contains heptafluoroalkyl groups; potential pharmaceutical applications. |
5-Methyl-3-(trifluoromethyl)-1H-pyrazole | C₅H₅F₃N₂ | Less fluorination; used in agrochemical formulations. |
Properties
IUPAC Name |
2,2,3,3,4,4,4-heptafluoro-1-[5-(1,1,2,2,3,3,3-heptafluoropropyl)-3-(trifluoromethyl)pyrazol-1-yl]butan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11HF17N2O/c12-5(13,8(19,20)10(23,24)25)3-1-2(7(16,17)18)29-30(3)4(31)6(14,15)9(21,22)11(26,27)28/h1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLAOPRFFRSNPCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1C(F)(F)F)C(=O)C(C(C(F)(F)F)(F)F)(F)F)C(C(C(F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11HF17N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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